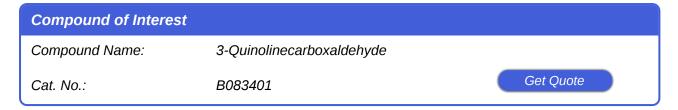


Spectroscopic Analysis of 3-Quinolinecarboxaldehyde: A Technical Guide to ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of **3-quinolinecarboxaldehyde**. The following sections present tabulated spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow, designed to assist researchers in the structural elucidation and characterization of this and similar heterocyclic aldehydes.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for **3-quinolinecarboxaldehyde**, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

Table 1: ¹H NMR Data of 3-Quinolinecarboxaldehyde in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.20	S	-	1H	H-10 (Aldehyde)
9.45	d	2.1	1H	H-2
8.95	S	-	1H	H-4
8.20	d	8.5	1H	H-8
8.00	d	8.2	1H	H-5
7.85	ddd	8.5, 7.0, 1.5	1H	H-7
7.65	ddd	8.2, 7.0, 1.2	1H	H-6

Table 2: ¹³C NMR Data of 3-Quinolinecarboxaldehyde in

CDC₁₃

Chemical Shift (δ) ppm	Assignment	
192.5	C-10 (Aldehyde)	
152.0	C-2	
147.5	C-8a	
138.0	C-4	
134.0	C-7	
131.0	C-5	
130.0	C-4a	
129.5	C-6	
128.0	C-8	
122.0	C-3	



Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of **3-quinolinecarboxaldehyde**.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of 3-quinolinecarboxaldehyde for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
- Homogenization: Gently swirl the vial to ensure complete dissolution of the sample.
- Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

The spectra were acquired on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse sequence (e.g., zg30) was used.
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width (SW): 16 ppm (approximately -2 to 14 ppm)
- Acquisition Time (AQ): At least 3 seconds to ensure good resolution.
- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.



 Referencing: The residual solvent peak of CDCI₃ at 7.26 ppm was used for chemical shift referencing.

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse sequence with NOE (e.g., zgpg30) was employed.
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width (SW): 240 ppm (approximately -10 to 230 ppm)
- · Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
- Referencing: The solvent peak of CDCl₃ at 77.16 ppm was used for chemical shift referencing.

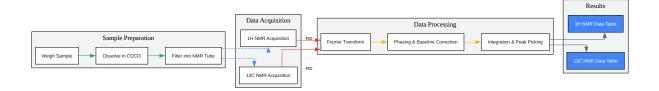
Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) was subjected to Fourier transformation to generate the frequency-domain spectrum.
- Phasing: The spectrum was manually phased to ensure all peaks are in pure absorption mode.
- Baseline Correction: A polynomial baseline correction was applied to obtain a flat baseline.
- Integration: The relative integrals of the peaks in the ¹H NMR spectrum were determined.
- Peak Picking: The chemical shifts of all peaks in both ¹H and ¹³C spectra were accurately identified.



Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **3-quinolinecarboxaldehyde**.



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Caption: Workflow for NMR analysis of 3-quinolinecarboxaldehyde.

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